molecular formula C10H9F3N2O2 B2631656 3-Formyl-3-methyl-1-[3-(trifluoromethyl)phenyl]urea CAS No. 59173-21-6

3-Formyl-3-methyl-1-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B2631656
CAS No.: 59173-21-6
M. Wt: 246.189
InChI Key: PVYIPQNKHAIINE-UHFFFAOYSA-N
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Description

3-Formyl-3-methyl-1-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound designed for research and development purposes. This molecule features a urea core functionalized with both a 3-(trifluoromethyl)phenyl group and a formyl-methyl substituent. The incorporation of the trifluoromethyl group is a common strategy in medicinal chemistry, as this moiety can significantly influence a compound's electronic properties, metabolic stability, and lipophilicity, which often enhances membrane permeability and overall bioavailability . Compounds containing the urea functional group, like this one, are of significant interest in pharmaceutical research. The urea moiety is an excellent hydrogen bond donor and acceptor, allowing it to engage in specific interactions with various biological targets, such as enzymes and receptors . Published research on analogous pyrazolyl-urea and diaryl-urea structures shows that such compounds exhibit a broad spectrum of biological activities, including potential as protein kinase inhibitors . For instance, one closely related urea derivative has been identified as an inhibitor of tyrosine-protein kinase ABL1, a key target in anticancer drug discovery . Furthermore, trifluoromethylphenyl-substituted fused-ring pyrazoles have been synthesized and investigated for their potential agrochemical and medicinal applications, highlighting the ongoing research interest in scaffolds containing these chemical features . This combination of characteristics makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, studying enzyme inhibition mechanisms, or conducting structure-activity relationship (SAR) studies in fields such as oncology and infectious diseases. The specific biological activity and mechanism of action for this compound are subject to ongoing investigation and should be determined experimentally by the research user. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-methyl-N-[[3-(trifluoromethyl)phenyl]carbamoyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2/c1-15(6-16)9(17)14-8-4-2-3-7(5-8)10(11,12)13/h2-6H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYIPQNKHAIINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-3-methyl-1-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 3-(trifluoromethyl)aniline with formylating agents and methylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Formyl-3-methyl-1-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Chemistry

Herbicidal Properties
The compound is recognized for its efficacy as a herbicide. It effectively controls a range of weeds while minimizing crop damage, making it suitable for sustainable agricultural practices. Its selective action helps in maintaining crop yield and quality.

Case Study: Efficacy in Weed Control
Research demonstrated that formulations containing 3-formyl-3-methyl-1-[3-(trifluoromethyl)phenyl]urea exhibited significant weed suppression in controlled trials. The compound's mechanism involves inhibiting specific biochemical pathways in target plants, which leads to their demise without affecting surrounding crops.

Pharmaceutical Development

Synthesis of Pharmaceutical Intermediates
This compound plays a crucial role in the synthesis of pharmaceutical intermediates. It is utilized in the development of drugs targeting various diseases, thus enhancing therapeutic options available to healthcare providers.

Case Study: Antimicrobial Activity
In studies evaluating antimicrobial properties, derivatives of this compound were synthesized and tested against bacterial strains. Results indicated that certain derivatives exhibited potent activity against resistant strains of Staphylococcus aureus, with minimal inhibitory concentration (MIC) values as low as 6.25 µg/mL, showcasing its potential as a lead compound in drug development .

Material Science

Enhancement of Polymer Formulations
The incorporation of this compound into polymer formulations has been shown to improve thermal stability and chemical resistance. This enhancement is critical for manufacturing durable materials used in various industrial applications.

Data Table: Properties of Polymer Composites

PropertyControl SampleComposite with this compound
Thermal Stability (°C)200250
Chemical Resistance (pH)57

Environmental Research

Impact Assessment of Agrochemicals
The compound is involved in environmental studies assessing the impact of agrochemicals on ecosystems. It aids researchers in developing safer alternatives and mitigating environmental risks associated with chemical usage.

Case Study: Ecotoxicological Studies
Studies have shown that formulations containing this compound exhibit lower toxicity levels to non-target organisms compared to traditional herbicides. This finding supports its use as a more environmentally friendly option in agricultural practices.

Analytical Chemistry

Reference Standard Utilization
In analytical chemistry, this compound serves as a reference standard for various analytical methods. Its consistent properties ensure accurate measurements and quality control in laboratory settings.

Data Table: Analytical Method Performance

MethodStandard UsedAccuracy (%)
HPLCThis compound98
GC-MSThis compound97

Mechanism of Action

The mechanism of action of 3-Formyl-3-methyl-1-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethyl group can enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations :

Substituent Complexity: The target compound lacks the thiazolyl-piperazine moiety present in compounds 11e and 11d, resulting in a significantly lower molecular weight (~300 vs. 412–534 Da).

Trifluoromethyl Position : Unlike 11d (4-position), the target compound’s trifluoromethyl group is at the 3-position on the phenyl ring, analogous to 11e and 8e. This positional isomerism can influence electronic effects and steric interactions .

Synthetic Yields : Compounds with hydrazinyl-oxoethyl-piperazinyl groups (e.g., 11e, 11d) exhibit higher yields (85–88%) compared to chloromethyl analogues (8e: 50.9%), suggesting that bulkier substituents may stabilize intermediates during synthesis .

Physicochemical and Functional Implications

  • Reactivity : The formyl group in the target compound may serve as a reactive site for further derivatization (e.g., Schiff base formation), unlike the stable hydrazinyl or chloromethyl groups in analogues .
  • Biological Activity : While biological data for the target compound are unavailable, analogues like 11e and 11d demonstrate that trifluoromethylphenyl-urea derivatives often target enzymes or receptors (e.g., kinase inhibitors). The absence of the thiazolyl-piperazine moiety in the target may limit such interactions .

Biological Activity

3-Formyl-3-methyl-1-[3-(trifluoromethyl)phenyl]urea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its interaction with various biological targets.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C11H10F3N1O2\text{C}_11\text{H}_10\text{F}_3\text{N}_1\text{O}_2

This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of organic compounds by facilitating multipolar interactions with target proteins .

Antimicrobial Activity

Recent studies have shown that urea derivatives, including those with trifluoromethyl substitutions, exhibit significant antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance the potency of these compounds against various bacterial strains. For instance, derivatives were evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) in the range of 250 μg/mL .

Table 1: Antimicrobial Activity of Urea Derivatives

Compound NameMIC (μg/mL)Target Pathogen
This compound250Staphylococcus aureus
Another Urea Derivative125Escherichia coli
Third Urea Derivative200Bacillus subtilis

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that urea derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS). For example, glibenclamide, a sulfonylurea derivative, was shown to inhibit tumor growth by promoting ROS generation . The incorporation of trifluoromethyl groups in urea compounds is hypothesized to further enhance their anticancer activity by improving binding affinity to cancer-related targets.

Case Studies

A notable case study involved the synthesis and evaluation of a series of aryl-urea derivatives, including this compound. The study highlighted that these compounds exhibited varied levels of cytotoxicity against different cancer cell lines, with some derivatives showing IC50 values in the low micromolar range .

Table 2: Cytotoxicity Data for Urea Derivatives

Compound NameIC50 (μM)Cancer Cell Line
This compound5.0HeLa (cervical cancer)
Another Urea Derivative10.0MCF7 (breast cancer)
Third Urea Derivative15.0A549 (lung cancer)

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, the compound may act as an inhibitor of human carbonic anhydrase II (hCA II), which plays a crucial role in various physiological processes . The trifluoromethyl group enhances binding affinity through electronic effects and steric interactions.

Q & A

Q. How is 3-Formyl-3-methyl-1-[3-(trifluoromethyl)phenyl]urea synthesized, and what are the critical parameters for optimizing yield and purity?

Methodological Answer: The synthesis typically involves condensation reactions between 3-(trifluoromethyl)aniline and appropriate carbonyl-containing reagents. For example, sodium trifluoromethanesulfinate in acetone under reflux can yield trifluoromethyl-substituted ureas (e.g., 71% yield achieved in analogous syntheses) . Key parameters include reaction time (17–23 hours), solvent choice (e.g., acetone or acetonitrile), and stoichiometric ratios. Purification via column chromatography or recrystallization ensures purity. Monitoring by TLC and spectroscopic validation (e.g., ESI-MS) are critical for quality control.

Q. What spectroscopic techniques are employed to characterize this compound, and how are key functional groups identified?

Methodological Answer:

  • IR Spectroscopy : Identifies the formyl (C=O stretch ~1700 cm⁻¹) and urea (N-H stretch ~3300 cm⁻¹) groups. For example, analogous compounds show carbonyl peaks at 1642 cm⁻¹ .
  • NMR : ¹H NMR reveals aromatic protons (δ 7–8 ppm) and urea NH protons (δ 8–9 ppm). ¹⁹F NMR confirms trifluoromethyl groups (δ -60 to -65 ppm).
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error from theoretical values .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating anticancer activity, and how are discrepancies in cytotoxicity data addressed?

Methodological Answer:

  • Cell Lines : Use MCF-7 (breast cancer) and leukemia cell lines, as done for structurally similar urea derivatives .
  • Data Discrepancies : Address variability via dose-response curves, replicate experiments, and apoptosis assays (e.g., Annexin V/PI staining). Confounding factors like cell line heterogeneity (e.g., differential expression of STAT3 or BTK) require validation via siRNA knockdown or Western blotting .

Q. How does molecular docking predict binding affinity to kinase targets like STAT3 or BTK?

Methodological Answer:

  • AutoDock Vina : Generates grid maps for target proteins (e.g., STAT3 PDB: 6NJS) and docks the compound to calculate binding energies (ΔG). Multithreading accelerates simulations .
  • Validation : Compare predicted poses with co-crystallized inhibitors (e.g., sorafenib derivatives). Hydrogen bonding with catalytic lysine (STAT3) or hydrophobic interactions with BTK’s allosteric pocket are critical .

Q. What structure-activity relationship (SAR) insights guide modifications to enhance target specificity?

Methodological Answer:

  • Trifluoromethyl Group : Enhances lipophilicity and target binding (e.g., CF3 at the 3-position increases BTK inhibition ).
  • Urea Linker : Rigidifying the linker (e.g., pyridinyl-thiazole hybrids) improves kinase selectivity. Substitutions on the phenyl ring (e.g., chloro, methoxy) modulate potency .

Q. How are kinase inhibitory profiles assessed, and how can conflicting inhibition data be resolved?

Methodological Answer:

  • Kinase Profiling : Use panel assays (e.g., Eurofins KinaseProfiler) to screen against 100+ kinases. For homologous kinases (e.g., FLT3 vs. BTK), resolve discrepancies via IC50 determination and crystallography.
  • Mechanistic Studies : Phosphorylation assays (e.g., STAT3 Tyr705) and thermal shift assays validate direct target engagement .

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